Ethyl 3-(pentan-3-yloxy)benzoate
Description
Properties
CAS No. |
1151665-78-9 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
ethyl 3-pentan-3-yloxybenzoate |
InChI |
InChI=1S/C14H20O3/c1-4-12(5-2)17-13-9-7-8-11(10-13)14(15)16-6-3/h7-10,12H,4-6H2,1-3H3 |
InChI Key |
MYVMYIHSZTVKQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC1=CC=CC(=C1)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Alkoxy-Substituted Ethyl Benzoates
Ethyl 3-(but-3-enyloxy)-4-(octyloxy)benzoate (L2, from ) shares structural similarities with the target compound but features a butenyloxy and octyloxy group. Key differences include:
- Synthesis Yield : L2 was synthesized in 65.4% yield under unspecified conditions, suggesting moderate efficiency for multi-substituted benzoates .
- FT-IR Data : Peaks at 1715 cm⁻¹ (ester C=O stretch) and 1271 cm⁻¹ (C-O ester) align with typical benzoate ester signatures. The presence of alkoxy groups (e.g., 1131 cm⁻¹ for C-O-C) distinguishes it from simpler esters like ethyl benzoate .
| Compound | Substituents | Yield (%) | Key IR Peaks (cm⁻¹) |
|---|---|---|---|
| Ethyl 3-(pentan-3-yloxy)benzoate* | 3-pentan-3-yloxy | N/A | ~1715 (C=O), ~1271 (C-O) |
| L2 () | 3-(but-3-enyloxy), 4-octyloxy | 65.4 | 1715, 1271, 1131 |
*Inferred based on structural analogs.
Aromatic and Heterocyclic Derivatives
- Its molecular weight (240.30 g/mol) and LogP (3.77) suggest higher hydrophobicity compared to alkoxy-substituted analogs .
- Ethyl 3-(5-oxazolyl)benzoate (): Incorporates a heterocyclic oxazole group, which may confer unique electronic properties or biological activity. No yield or physical data are provided, but heterocycles often require specialized synthetic routes (e.g., multi-component reactions) .
Reactive Esters in Polymer Chemistry
Ethyl 4-(dimethylamino)benzoate () demonstrates higher reactivity in resin formulations compared to 2-(dimethylamino)ethyl methacrylate, achieving superior degrees of conversion and mechanical properties. This highlights how electron-donating groups (e.g., dimethylamino) enhance reactivity in photoinitiation systems .
Ethyl Benzoylacetate ()
This β-ketoester (CAS 94-02-0) features a ketone group at the 3-position, enabling keto-enol tautomerism. Its synthesis involves Claisen condensation, differing from the ether-linked substituents in the target compound. Applications include flavoring agents (FEMA No. 2423) and intermediates in heterocyclic synthesis .
Preparation Methods
Reaction Mechanism
The mechanism proceeds through three stages:
-
Protonation of the carbonyl oxygen in 3-(pentan-3-yloxy)benzoic acid, enhancing electrophilicity.
-
Nucleophilic attack by ethanol on the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Deprotonation and elimination of water , yielding this compound and regenerating the H₂SO₄ catalyst3.
The reaction is typically conducted under reflux conditions (80–100°C) with a molar ratio of 1:5 (acid:ethanol) to shift equilibrium toward ester formation. Water removal via a Dean-Stark trap improves yields to 70–85%.
Limitations
-
Side reactions : Sulfuric acid may induce sulfonation of the aromatic ring or dehydration of ethanol, reducing purity.
-
Environmental concerns : Neutralization of residual acid generates sulfate waste, complicating disposal.
Solid Acid Catalysis Using Modified Clay
Recent advancements emphasize solid acid catalysts to mitigate waste and improve efficiency. The CN104311414A patent demonstrates the efficacy of modified clay in synthesizing ethyl benzoate derivatives, a method adaptable to this compound.
Catalyst Preparation and Function
Modified clay is synthesized by ion-exchanging natural montmorillonite with H₃O⁺, creating a porous, Brønsted-acidic structure. The catalyst’s high surface area (250–300 m²/g) and acid strength (1.2–1.5 mmol H⁺/g) facilitate proton transfer without leaching.
Optimized Reaction Conditions
Advantages Over Liquid Acids
-
Reusability : The catalyst retains >95% activity after five cycles.
-
Waste reduction : Eliminates neutralization steps, reducing effluent load by 80%.
Transesterification of Mthis compound
Transesterification offers an alternative route, particularly when the methyl ester precursor is readily available. This method involves refluxing mthis compound with excess ethanol in the presence of acidic or basic catalysts.
Catalytic Options
-
Acidic conditions : H₂SO₄ or Amberlyst-15 resin (110°C, 8 hours, 85% yield).
-
Basic conditions : Sodium ethoxide (NaOEt, 70°C, 6 hours, 78% yield).
Basic catalysts avoid side reactions but require anhydrous conditions to prevent saponification.
One-Pot Sequential Etherification-Esterification
A streamlined one-pot approach combines etherification of 3-hydroxybenzoic acid with pentan-3-ol followed by in situ esterification.
Stepwise Procedure
-
Etherification :
-
Esterification :
Comparative Analysis of Preparation Methods
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Environmental Impact |
|---|---|---|---|---|---|
| Fischer Esterification | H₂SO₄ | 80–100 | 6–8 | 70–85 | High (acid waste) |
| Solid Acid Catalysis | Modified clay | 90–95 | 4–6 | >99.5 | Low |
| Transesterification | NaOEt | 70 | 6 | 78 | Moderate |
| One-Pot Synthesis | PTSA + H₂SO₄ | 120 | 9 | 88 | Moderate |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-(pentan-3-yloxy)benzoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification. For example, reacting 3-hydroxybenzoic acid derivatives with 3-pentanol under acid catalysis (e.g., H₂SO₄) or coupling via Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate). Microwave-assisted synthesis can reduce reaction time and improve yield (e.g., 30% higher yield in 15 minutes vs. 6 hours conventionally). Key factors include solvent polarity (e.g., DMF for polar intermediates), temperature control (60–100°C), and stoichiometric ratios of reactants .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- ¹H NMR : A triplet at δ 1.2–1.4 ppm (ethyl CH₃), a multiplet at δ 1.5–1.7 ppm (pentyl CH₂), and aromatic protons at δ 6.8–7.5 ppm.
- IR : Strong ester C=O stretch at ~1720 cm⁻¹ and aryl ether C-O at ~1250 cm⁻¹.
- Mass Spectrometry (MS) : Molecular ion peak at m/z 250 (C₁₄H₂₀O₃) with fragmentation patterns indicating loss of ethyl (–45 amu) or pentyloxy (–88 amu) groups.
- HPLC : Retention time comparison with standards using a C18 column (80:20 acetonitrile/water) .
Q. How does the alkyl chain length in this compound influence its physicochemical properties compared to shorter-chain analogs?
- Methodological Answer : The pentyloxy group increases hydrophobicity (logP ~3.2 vs. ~2.5 for ethyl analogs), affecting solubility (e.g., <1 mg/mL in water) and melting point (mp ~45°C vs. ~30°C for ethyl derivatives). Longer chains enhance lipid membrane permeability, as shown in diffusion cell assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity data during the synthesis of this compound derivatives?
- Methodological Answer : Discrepancies in substituent positioning (e.g., meta vs. para) may arise from solvent polarity or catalyst choice. For example, polar aprotic solvents (DMF) favor meta substitution due to steric hindrance, while protic solvents (ethanol) may shift selectivity. Computational modeling (DFT) of transition states and kinetic studies (monitoring via in-situ IR) can identify dominant pathways .
Q. What computational approaches are recommended for predicting the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in polar vs. nonpolar media.
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates using databases like REAXYS .
Q. What experimental design strategies can optimize the synthesis of this compound under solvent-free or microwave-assisted conditions?
- Methodological Answer : Use a Box-Behnken design to test variables: microwave power (100–300 W), time (5–30 minutes), and catalyst loading (1–5 mol%). Response surface methodology (RSM) can maximize yield (up to 85% reported). Solvent-free conditions require precise temperature control (70–90°C) to avoid decomposition .
Q. How should researchers address discrepancies between theoretical and observed spectroscopic data for this compound?
- Methodological Answer :
- Purity Check : Use TLC or HPLC to confirm absence of byproducts (e.g., unreacted 3-pentanol).
- Solvent Effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃; aromatic proton shifts vary by solvent polarity.
- Advanced Techniques : 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm coupling patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
